molecular formula C15H16O5S B13824703 Ethyl 3-(5,6-dimethoxy-1-benzothien-2-yl)-3-oxopropanoate

Ethyl 3-(5,6-dimethoxy-1-benzothien-2-yl)-3-oxopropanoate

Cat. No.: B13824703
M. Wt: 308.4 g/mol
InChI Key: ILVCLFNAQUODEA-UHFFFAOYSA-N
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Description

Ethyl 3-(5,6-dimethoxybenzo[b]thiophen-2-yl)-3-oxopropanoate is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(5,6-dimethoxybenzo[b]thiophen-2-yl)-3-oxopropanoate typically involves the condensation of 5,6-dimethoxybenzo[b]thiophene with ethyl acetoacetate under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5,6-dimethoxybenzo[b]thiophen-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(5,6-dimethoxybenzo[b]thiophen-2-yl)-3-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(5,6-dimethoxybenzo[b]thiophen-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can modulate enzyme activity, inhibit microbial growth, or interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(5,6-dimethoxybenzo[b]thiophen-2-yl)-3-oxopropanoate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its dual methoxy groups and ester functionality make it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C15H16O5S

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl 3-(5,6-dimethoxy-1-benzothiophen-2-yl)-3-oxopropanoate

InChI

InChI=1S/C15H16O5S/c1-4-20-15(17)7-10(16)14-6-9-5-11(18-2)12(19-3)8-13(9)21-14/h5-6,8H,4,7H2,1-3H3

InChI Key

ILVCLFNAQUODEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=CC(=C(C=C2S1)OC)OC

Origin of Product

United States

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